molecular formula C5H4BrN3O4 B3057726 4-bromo-1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid CAS No. 84547-89-7

4-bromo-1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid

Cat. No.: B3057726
CAS No.: 84547-89-7
M. Wt: 250.01 g/mol
InChI Key: LRZZZPBEOYZOHW-UHFFFAOYSA-N
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Description

4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid is a pyrazole derivative . The crystal structure of this compound is monoclinic, with a = 7.177 (2) Å, b = 10.999 (3) Å, c = 10.414 (3) Å, β = 100.145(11)° . Pyrazoles possess many biological and pharmaceutical properties .


Synthesis Analysis

The synthesis of pyrazoles involves various methods. One method involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride, which readily form pyrazoline intermediates under mild conditions . In situ oxidation employing bromine affords a wide variety of pyrazoles in very good yields .


Molecular Structure Analysis

The molecular structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid includes several atoms: Br1, O1, O2, H2, O3, O4, N1, H1, N2, N3, C3, C4, C5, C6, O5, H3, and H4 . The positions of these atoms were determined geometrically and included as riding atoms with Uiso (H) set to 1.2 Ueq (N) for the N-bound H atom .


Chemical Reactions Analysis

The chemical reactions involving pyrazoles are diverse. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature . Another reaction involves a mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones, providing a broad range of pyrazole derivatives .

Scientific Research Applications

Chemical Reactions and Synthesis

The compound 4-bromo-1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid is involved in various chemical reactions, particularly in the formation of substituted nitropyrazolecarboxylic acids. A study by Manaev et al. (1986) demonstrated that this compound reacts with arylamines in the presence of copper salts, leading to the formation of 4-arylamino and 4-hydroxy substituted nitropyrazolecarboxylic acids (Manaev, Perevalov, Andreeva, & Stepanov, 1986).

Nitration Processes

In the study of nitration processes, the compound has been shown to undergo various transformations. Barry et al. (1969) found that nitric acid can introduce nitro groups into the pyrazole nucleus of similar compounds, indicating a potential route for the functionalization of this compound (Barry, Birkett, & Finar, 1969).

Diazotization Reactions

Diazotization is another key reaction involving this compound. Beck et al. (1987) reported that 5-amino-1-aryl-1H-pyrazole-4-carboxylate esters, which can be structurally related to this compound, are converted to various esters through nonaqueous diazotization, suggesting potential applications in synthesizing derivatives of this compound (Beck, Gajewski, Lynch, & Wright, 1987).

Intermediate in Pesticide Synthesis

Hydrogen Bond Studies

In crystallography and molecular structure studies, the related compounds of this compound are used to study hydrogen bonding patterns. Portilla et al. (2007) investigated the hydrogen-bonded chains in methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate and its derivatives, providing insights into the structural characteristics of pyrazole compounds (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007).

Safety and Hazards

The safety data sheet for a similar compound, 4-Bromopyrazole, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Properties

IUPAC Name

4-bromo-2-methyl-5-nitropyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrN3O4/c1-8-3(5(10)11)2(6)4(7-8)9(12)13/h1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRZZZPBEOYZOHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)[N+](=O)[O-])Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80511321
Record name 4-Bromo-1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80511321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84547-89-7
Record name 4-Bromo-1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80511321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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